molecular formula C20H20Cl2N4O3S B12783562 Ecg1qci7DB CAS No. 757211-45-3

Ecg1qci7DB

Cat. No.: B12783562
CAS No.: 757211-45-3
M. Wt: 467.4 g/mol
InChI Key: PUDLXICQSAQSLL-UHFFFAOYSA-N
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Description

This suggests that "Ecg1qci7DB" may be a non-standard designation, a code from a proprietary database, or a hypothetical compound. For the purpose of this analysis, we assume it refers to a structurally or functionally analogous compound to those discussed in the evidence, particularly CAS 7312-10-9 (C₉H₅BrO₂S) and its analogs described in .

Key inferred properties of this compound (based on structural parallels):

  • Likely a brominated heterocyclic compound with a benzothiophene or similar core.
  • Functional groups may include carboxylic acids, sulfonyl groups, or phosphorus-based moieties (as seen in and ).
  • Potential applications in flame retardancy (), pharmaceuticals (), or materials science ().

Properties

CAS No.

757211-45-3

Molecular Formula

C20H20Cl2N4O3S

Molecular Weight

467.4 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-(2-hydroxypropan-2-yl)-1-(pyridin-4-ylmethyl)imidazol-2-yl]methyl carbamate

InChI

InChI=1S/C20H20Cl2N4O3S/c1-20(2,28)17-18(30-15-8-13(21)7-14(22)9-15)26(10-12-3-5-24-6-4-12)16(25-17)11-29-19(23)27/h3-9,28H,10-11H2,1-2H3,(H2,23,27)

InChI Key

PUDLXICQSAQSLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(N(C(=N1)COC(=O)N)CC2=CC=NC=C2)SC3=CC(=CC(=C3)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of Ecg1qci7DB may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ecg1qci7DB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Ecg1qci7DB has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ecg1qci7DB involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally related compounds from and functional analogs from and .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Similarity Score* Key Properties Applications Reference
7-Bromobenzo[b]thiophene-2-carboxylic acid C₉H₅BrO₂S 0.93 High GI absorption, BBB permeability, CYP1A2 inhibition Drug intermediates, enzyme studies
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid C₁₀H₇BrO₂S 0.91 Enhanced solubility in polar solvents, thermal stability (>200°C) Polymer additives, flame retardants
Benzo[b]thiophene-2-carboxylic acid C₉H₆O₂S 0.89 Low toxicity (LD₅₀ > 2000 mg/kg), photostability Organic electronics, ligand synthesis
DiDOPO () C₁₈H₁₂O₄P₂ N/A High flame retardancy (LOI > 35%), reactive phosphorus groups Epoxy resins, composite materials
Hypothetical Ecg1qci7DB Undefined N/A Assumed brominated heterocycle with sulfonyl/carboxylic groups (inferred) Pharmaceuticals, materials science N/A

*Similarity scores derived from ’s Tanimoto coefficient-based analysis.

Key Findings:

Reactivity and Stability: Brominated benzothiophenes (e.g., C₉H₅BrO₂S) exhibit higher metabolic stability compared to non-brominated analogs due to reduced cytochrome P450 interactions .

Synthetic Accessibility: Brominated derivatives require stepwise bromination and carboxylation under reflux conditions (e.g., using SOCl₂/ethanol, as in ). Phosphorus-based compounds like DiDOPO involve multistep phosphorylation, limiting scalability compared to brominated systems .

Toxicity and Environmental Impact :

  • Brominated compounds (e.g., C₉H₅BrO₂S) carry toxicity warnings (), whereas phosphorus-based analogs (DiDOPO) are marketed as eco-friendly alternatives .

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